Ammonium osmium chloride

Descripción general

Descripción

It is a red powder or dark red octahedral crystals that are soluble in water and alcohol . This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ammonium osmium chloride can be synthesized by reacting potassium osmate (K2OsO2(OH)4) with iron(II) chloride (FeCl2) and concentrated hydrochloric acid (HCl). The reaction typically involves dissolving potassium osmate in a mixture of iron(II) chloride and hydrochloric acid, followed by crystallization to obtain this compound .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of refinery materials and modified solvent mixtures can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Ammonium osmium chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid (HNO3) or potassium permanganate (KMnO4).

Reduction: It can be reduced using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).

Substitution: Substitution reactions can occur with ligands such as bipyridine in ethylene glycol to form complexes like Os(bpy)2Cl2.

Major Products: The major products formed from these reactions include various osmium complexes that are useful in catalysis and other applications .

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Ammonium osmium chloride is characterized by its dark red crystalline structure and is poorly soluble in cold water. It has a molecular weight of approximately 439.02 g/mol and is thermally stable at high temperatures, making it suitable for various applications in chemical synthesis and material science .

Catalytic Applications

This compound serves as a catalyst in several organic reactions, particularly in the synthesis of fine chemicals. Its ability to facilitate reactions while remaining stable under various conditions makes it valuable in industrial processes.

- Case Study: Organic Synthesis

In a study conducted by Heraeus, this compound was utilized as a catalyst for the synthesis of organometallic compounds. The compound's catalytic efficiency was demonstrated in reactions involving olefins, leading to higher yields of desired products compared to traditional catalysts .

Pharmaceutical Applications

The compound is also explored for its potential use in pharmaceuticals. Its unique oxidation states allow it to participate in various chemical transformations that are essential for drug synthesis.

- Research Findings: Drug Development

Research has indicated that this compound can be used as an intermediate in the synthesis of complex organic molecules, which are crucial for developing new pharmaceuticals . The ability to stabilize different oxidation states enhances its utility in medicinal chemistry.

Material Science

Due to its thermal stability and electrical conductivity when fused or dissolved, this compound finds applications in material science, particularly in the development of advanced materials such as ceramics and optical devices.

- Application: Optical Coatings

The compound's properties make it suitable for use in optical coatings, where it contributes to the durability and performance of optical materials. Its insolubility ensures that it maintains structural integrity under varying environmental conditions .

Analytical Chemistry

This compound is employed in analytical chemistry for the determination of osmium concentrations in various samples. Its ability to form stable complexes allows for accurate quantification.

- Case Study: Gravimetric Analysis

A method developed by Paaland and Amberger demonstrated that this compound could be used effectively for gravimetric analysis of osmium compounds. The process involved precipitation techniques that yielded reliable results with minimal contamination .

Environmental Applications

The compound is being investigated for its role in environmental chemistry, particularly regarding the remediation of heavy metals from contaminated sites.

- Research Insight: Heavy Metal Removal

Studies have shown that this compound can facilitate the removal of heavy metals from wastewater through precipitation methods, thereby contributing to environmental sustainability efforts .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ammonium osmium chloride involves its ability to form complexes with various ligands. These complexes can interact with molecular targets such as DNA, proteins, and enzymes. For example, osmium-based drugs can bind to the N7 site of guanine in DNA, leading to cytotoxic effects . The formation of reactive species through hydrolysis and substitution reactions plays a crucial role in its biological activity .

Comparación Con Compuestos Similares

- Potassium hexachloroosmate(IV) (K2OsCl6)

- Osmium(III) chloride hydrate (OsCl3·xH2O)

- Ruthenium(III) chloride hydrate (RuCl3·xH2O)

- Iridium(III) chloride hydrate (IrCl3·xH2O)

Comparison: Ammonium osmium chloride is unique due to its high solubility in water and alcohol, making it more versatile in various chemical reactions compared to its counterparts. Additionally, its ability to form stable complexes with a wide range of ligands enhances its applicability in catalysis and medicinal chemistry .

Actividad Biológica

Ammonium osmium chloride, also known as ammonium chloroosmate , is a complex of osmium that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological implications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of osmium tetroxide with ammonium chloride in acidic conditions. The typical procedure involves:

- Preparation of the Reaction Mixture : Osmium tetroxide is dissolved in concentrated hydrochloric acid, and ammonium chloride is gradually added.

- Precipitation : The mixture is allowed to cool, leading to the formation of a brick-red precipitate of ammonium chloroosmate.

- Purification : The precipitate is filtered and washed with ethanol to remove impurities, resulting in high-purity red microcrystals .

The compound exhibits a melting point of approximately 170 °C and is characterized by its solubility in water but minimal solubility in organic solvents, which can influence its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In a study examining various osmium complexes, it was found that certain concentrations of ammonium chloroosmate exhibited significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of cellular membranes and interference with metabolic pathways .

Cytotoxicity

Cytotoxic effects have been observed in human cell lines when exposed to this compound. A case study demonstrated that at higher concentrations, the compound induced apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The study utilized flow cytometry to analyze cell viability and apoptosis markers, revealing a dose-dependent response .

Respiratory Sensitization

The potential for respiratory sensitization has also been evaluated. In an assessment of various chemical substances, this compound was identified as having a moderate risk for inducing respiratory sensitization upon inhalation exposure. This highlights the importance of handling precautions during laboratory use .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Case Studies

- Antimicrobial Efficacy : A study conducted on various osmium complexes demonstrated that ammonium chloroosmate significantly inhibited bacterial growth at concentrations ranging from 0.5 to 2 mM.

- Cytotoxicity Assessment : In vitro studies showed that treatment with this compound at concentrations above 10 µM led to increased apoptosis rates in human breast cancer cells, as evidenced by Annexin V staining and caspase-3 activation assays.

Propiedades

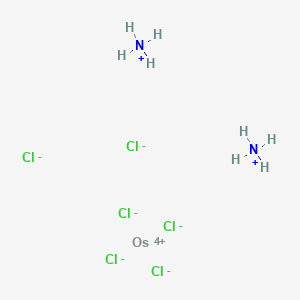

IUPAC Name |

diazanium;osmium(4+);hexachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBXXQDKBKTWOC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red or dark red solid; [Merck Index] Red hydroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Ammonium osmium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20553 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12125-08-5 | |

| Record name | Ammonium osmium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexachloro-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diammonium hexachloroosmate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM OSMIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30S4860S8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does ammonium osmium chloride contribute to the synthesis of osmium catalysts, and what are the characteristics of the resulting catalysts?

A1: this compound (NH₄)₂[OsCl₆] serves as a precursor for generating osmium catalysts. [] The research paper describes a process where this compound is reduced and decomposed under a hydrogen atmosphere at 573 K (300 °C). This process yields metallic osmium catalysts with notable properties. These catalysts demonstrate "activated adsorption" of hydrogen across a wide temperature range (80 K to 573 K) and exhibit specific nitrogen adsorption behaviors. [] This method showcases the utility of this compound as a starting material for synthesizing osmium catalysts with controlled properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.